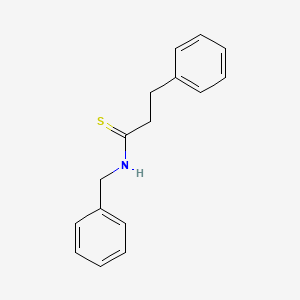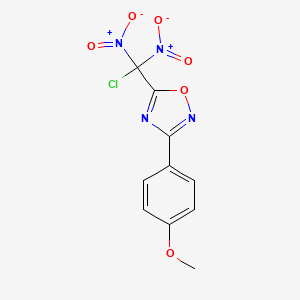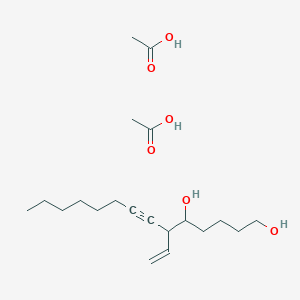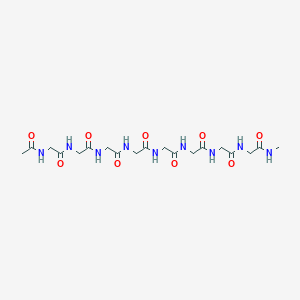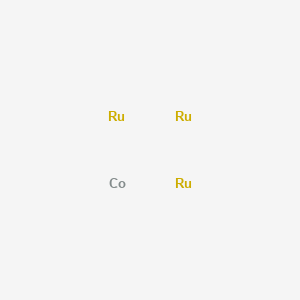
Cobalt--ruthenium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–ruthenium (1/3) is a bimetallic compound composed of cobalt and ruthenium in a 1:3 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and medicine. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/3) can be synthesized using various methods, including:
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: This method involves the reaction of cobalt and ruthenium precursors in a hydrothermal environment, leading to the formation of cobalt ruthenium sulfides.
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/3) typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired application and the specific properties required for the final product.
Chemical Reactions Analysis
Types of Reactions
Cobalt–ruthenium (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving hydrogenation reactions.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Hydrogen gas is often used as a reducing agent, especially in hydrogenation reactions.
Substitution: Various ligands, such as phosphines and amines, can be used to replace existing ligands on the metal centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can produce hydrocarbons, while oxidation reactions can yield oxides of cobalt and ruthenium.
Scientific Research Applications
Cobalt–ruthenium (1/3) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
Comparison with Similar Compounds
Cobalt–ruthenium (1/3) can be compared with other similar compounds, such as:
Ruthenium-Cobalt Nanoalloys: These nanoalloys exhibit similar catalytic properties but may differ in terms of stability and efficiency.
Iron-Cobalt and Iron-Ruthenium Complexes: These complexes are used in similar applications but may have different electronic and structural properties.
Uniqueness
The unique combination of cobalt and ruthenium in a 1:3 ratio offers enhanced catalytic activity and stability compared to other bimetallic systems. The synergistic effects of cobalt and ruthenium make this compound particularly effective in various applications, including catalysis and energy storage.
Conclusion
Cobalt–ruthenium (1/3) is a versatile compound with significant potential in various scientific research applications. Its unique properties and synergistic effects make it a valuable material for catalysis, energy storage, and medicinal applications. Further research and development in this field could lead to new and innovative uses for this compound.
Properties
CAS No. |
581102-60-5 |
|---|---|
Molecular Formula |
CoRu3 |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
InChI Key |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ru].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
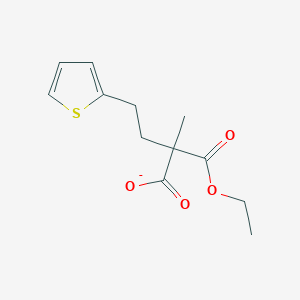
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
